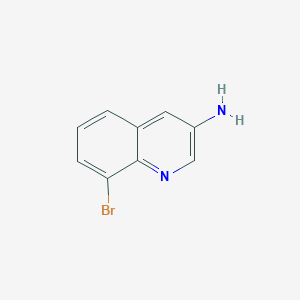

8-Bromoquinolin-3-amine

Overview

Description

8-Bromoquinolin-3-amine is a brominated quinoline derivative with the molecular formula C₉H₇BrN₂ and a molecular weight of 223.07 g/mol. Its dihydrochloride salt form (CAS 1266226-20-3) has a molecular formula of C₉H₉BrCl₂N₂ and is supplied as a white powder with ≥95% purity . This compound is widely utilized in pharmaceutical research and synthesis of quinoline-based therapeutics due to its structural versatility and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromoquinolin-3-amine typically involves the bromination of quinolin-3-amine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in a solvent such as chloroform. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

8-Bromoquinolin-3-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, which can replace the bromine atom to form azido derivatives.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like stannous chloride in ethanol can be employed to reduce the compound.

Major Products Formed

The major products formed from these reactions include azido derivatives, oxidized quinoline compounds, and reduced amine derivatives. These products have various applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

Synthesis Overview

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Bromination of quinoline | N-bromosuccinimide, chloroform |

| 2 | Amination | Amination agents under controlled conditions |

Medicinal Chemistry

8-Bromoquinolin-3-amine has shown potential as an anticancer agent . Preclinical studies indicate that it can significantly reduce cell viability in various cancer cell lines, including breast and lung cancer cells. The compound's mechanism may involve the inhibition of specific protein kinases associated with cancer progression .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties , acting against both bacterial and fungal pathogens. It has been noted for its ability to inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication . In vitro studies have demonstrated its effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

Biochemical Probes

In biochemical assays, this compound serves as a probe to study biological pathways. Its ability to chelate metal ions allows it to disrupt biological functions involving metal-dependent enzymes.

Organic Synthesis

As a versatile intermediate, this compound is utilized in the synthesis of more complex organic molecules. Its unique substitution pattern provides distinct sites for further functionalization, making it valuable in developing new pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on breast cancer cell lines using MTT assays. Results indicated that the compound reduced cell viability significantly at concentrations as low as 20 µM, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Research focusing on the antimicrobial properties of this compound revealed that it exhibited a notable inhibition zone against Staphylococcus aureus. The study highlighted its mechanism of action through enzyme inhibition, demonstrating its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 8-Bromoquinolin-3-amine in medicinal applications involves its interaction with specific molecular targets. For instance, as an anticancer agent, it may inhibit certain enzymes or proteins involved in cell proliferation. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key physical, chemical, and functional differences between 8-bromoquinolin-3-amine and its analogs:

*Note: The dihydrochloride salt form is commonly commercialized .

Structural and Reactivity Differences

- Halogen Position and Electronic Effects: Bromine at C8 (as in this compound) increases steric bulk and electron-withdrawing effects, enhancing stability in cross-coupling reactions compared to its C5-bromo analog (e.g., 5-bromoquinolin-8-amine) .

- Multi-Halogenated Derivatives: 5,8-Dibromoquinolin-3-amine (CAS 2092596-72-8) exhibits dual reactive sites for sequential functionalization, a feature absent in mono-halogenated analogs . 8-Bromo-7-chloroquinolin-3-amine (CAS 2091268-96-9) combines inductive effects of Br and Cl, enabling selective modifications at C7 or C8 .

Pharmacological and Industrial Relevance

- This compound dihydrochloride is prioritized in drug discovery for its balanced reactivity and compatibility with amination/alkylation protocols .

- 3-Bromoquinolin-7-amine (CAS 1344046-07-6) shows promise in targeting kinase inhibitors due to its unique substitution pattern .

- Fluorinated analogs (e.g., 5-fluoroquinolin-3-amine, CAS 1028302-82-0) highlight the trade-off between halogen size and metabolic stability, with fluorine offering improved pharmacokinetics but reduced electrophilicity .

Biological Activity

8-Bromoquinolin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological applications, supported by research findings and case studies.

This compound (C9H8BrN) is a brominated derivative of quinoline, characterized by its molecular weight of 210.07 g/mol. The synthesis typically involves the bromination of quinoline derivatives, such as 8-hydroxyquinoline, using reagents like N-bromosuccinimide in chloroform. The resulting compound can undergo various reactions including oxidation, reduction, and substitution, which are crucial for developing derivatives with enhanced biological properties.

Biological Activity

The biological activity of this compound has been extensively studied, revealing its potential as an anticancer, antibacterial, and antifungal agent. Below are key findings from recent research:

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that this compound effectively reduced viability in breast cancer cells through apoptosis induction and cell cycle arrest mechanisms .

Antibacterial and Antifungal Properties

In addition to its anticancer effects, this compound has demonstrated antibacterial activity against several strains of bacteria including Staphylococcus aureus and Escherichia coli. Moreover, it has shown antifungal activity against Candida albicans, making it a candidate for further development as an antimicrobial agent .

The mechanism of action of this compound involves its ability to chelate metal ions, which can disrupt essential biological processes in pathogens and cancer cells. This chelation leads to the inhibition of metalloproteins and enzymes critical for cellular function. Additionally, the compound's interaction with DNA has been suggested as a pathway for its cytotoxic effects against cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other quinoline derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, Antibacterial |

| 3-Amino-8-bromoquinoline | Structure | Moderate Anticancer |

| 2-Amino-6-bromoquinoline | Structure | Mild Antifungal |

| 4-Amino-7-bromoquinoline | Structure | Limited Antimicrobial |

This table highlights that while many quinoline derivatives exhibit biological activity, this compound stands out due to its potent anticancer effects and broad-spectrum antimicrobial properties.

Case Studies

- Anticancer Efficacy : A study published in Cancer Letters reported that treatment with this compound led to a significant decrease in tumor size in xenograft models of breast cancer. The study concluded that the compound's ability to induce apoptosis was a key factor in its efficacy .

- Antimicrobial Effectiveness : In a clinical trial assessing the efficacy of this compound against drug-resistant bacterial strains, it was found to inhibit growth at concentrations lower than traditional antibiotics. This positions it as a promising candidate for treating resistant infections .

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 8-Bromoquinolin-3-amine with high purity?

- Methodological Answer : Optimize reaction temperature (e.g., controlled heating at 80–100°C) and solvent selection (polar aprotic solvents like DMF or DMSO enhance reactivity). Use stoichiometric excess of brominating agents (e.g., NBS or PBr₃) to ensure complete substitution at the 8-position. Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water mixtures) improves purity to ≥97% . Monitor reaction progress with TLC or HPLC to minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolve aromatic proton environments (quinoline core) and amine protons (δ ~5–6 ppm). Coupling patterns confirm substitution positions .

- Mass Spectrometry (EI/ESI) : Confirm molecular ion [M+H]⁺ at m/z 228.05 (C₉H₇BrN₂) and fragmentation patterns for structural validation .

- FT-IR : Identify N-H stretching (~3350 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) .

Q. How can researchers assess the purity of this compound?

- Methodological Answer : Use GC-MS or HPLC with UV detection (λ = 254 nm) to quantify impurities. Compare retention times against certified standards. For bulk analysis, elemental analysis (C, H, N, Br) should match theoretical values within ±0.3% .

Q. What storage conditions are optimal for maintaining this compound stability?

- Methodological Answer : Store in airtight, amber vials at 0–6°C to prevent bromine loss or amine oxidation. Desiccate with silica gel to avoid hydrolysis. Conduct periodic stability tests via NMR to detect degradation .

Advanced Research Questions

Q. How does this compound interact with transition metals in coordination chemistry?

- Methodological Answer : The amine and quinoline nitrogen atoms act as bidentate ligands. Synthesize complexes by reacting with metal salts (e.g., CuCl₂, Pd(OAc)₂) in ethanol under inert atmosphere. Characterize using X-ray crystallography to confirm octahedral or square-planar geometries. Electrochemical studies (cyclic voltammetry) reveal redox-active behavior .

Q. What strategies resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer : Systematically replicate studies while controlling variables (catalyst purity, solvent grade, inert atmosphere). Apply Cochrane systematic review principles to assess methodological biases (e.g., allocation concealment, blinding) in published protocols . Use meta-analysis to aggregate data and identify outlier conditions .

Q. How can this compound be functionalized for use in cross-coupling reactions?

- Methodological Answer : Perform Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh₃)₄) to replace the bromine with aryl/heteroaryl groups. Optimize base (K₂CO₃) and solvent (toluene/water) ratios. Monitor regioselectivity via NOESY NMR to confirm substitution at the 8-position .

Q. What safety protocols are essential for handling this compound in catalytic studies?

- Methodological Answer : Use fume hoods, nitrile gloves, and PPE to avoid dermal/ocular exposure. Quench waste with 10% NaHCO₃ before disposal. Follow H303/H313/H333 safety protocols (harmful if swallowed, skin contact, or inhaled) and store separately from oxidizing agents .

Q. Methodological Notes

- Data Validation : Cross-reference NMR shifts and reaction yields with databases (SciFinder, Reaxys) to identify anomalies .

- Bias Mitigation : Pre-register experimental designs (e.g., on Open Science Framework) to reduce publication bias .

- Advanced Characterization : For structural elucidation, combine XRD with DFT calculations to model electronic properties .

Properties

IUPAC Name |

8-bromoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTYRZDRPHSJJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627508 | |

| Record name | 8-Bromoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347146-15-0 | |

| Record name | 8-Bromo-3-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=347146-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.